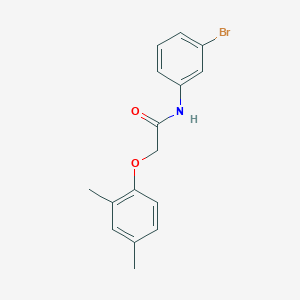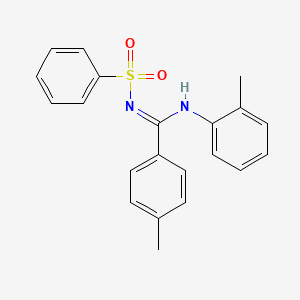
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as MPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to exhibit a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been suggested that 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide may also act by modulating the activity of the neurotransmitter dopamine in the brain.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is that it exhibits potent anti-inflammatory and analgesic effects, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, one limitation of using 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One direction is to further investigate its potential as a treatment for Parkinson's disease and other neurological disorders. Another direction is to study its effects on the immune system and its potential as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and to develop more potent and selective derivatives of this compound.
Méthodes De Synthèse
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized by reacting 4-methylbenzene-1,2-diamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 2-methylbenzaldehyde to give 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide as a white solid.
Applications De Recherche Scientifique
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been investigated for its potential as a treatment for neuropathic pain, Parkinson's disease, and anxiety disorders.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-4-methyl-N-(2-methylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-16-12-14-18(15-13-16)21(22-20-11-7-6-8-17(20)2)23-26(24,25)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWHJSVMBLPUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)

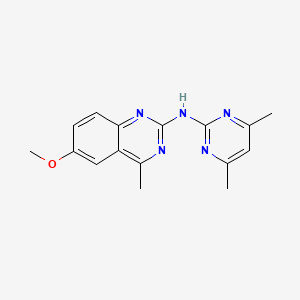

![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)
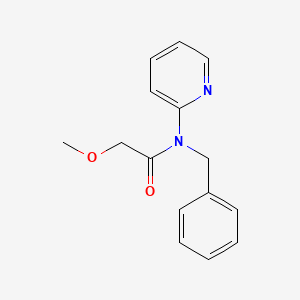
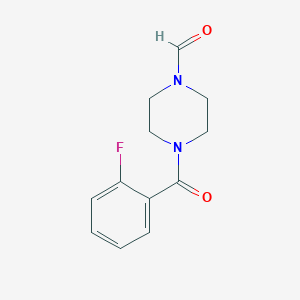
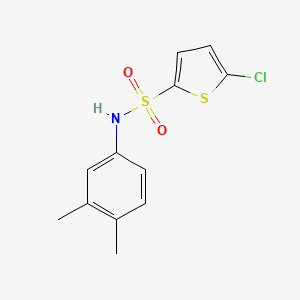
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)

